

Technical Guide: Chemical Properties and Research Applications of Methanol-18O

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Compound of Interest

Compound Name: Methanol-18O

CAS No.: 5770-05-8

Cat. No.: B1365349

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)[1]

Executive Summary

Methanol-18O (

) is a stable isotope-labeled derivative of methanol where the oxygen atom is enriched with the heavy isotope

. Unlike deuterated methanol (

), which modifies the methyl group and hydroxyl proton, **Methanol-18O** specifically targets the oxygen moiety.[1] This unique labeling position makes it an indispensable tool for mechanistic elucidation (distinguishing C-O vs. O-H bond cleavage) and quantitative mass spectrometry (introducing a +2 Da mass shift via esterification).

This guide delineates the physicochemical properties of **Methanol-18O**, its role in tracing oxygen migration in organic synthesis, and its application in comparative metabolomics/proteomics.[1]

Physicochemical Profile

The utility of **Methanol-18O** relies on its chemical equivalence to natural methanol () while possessing a distinct mass signature.

Comparative Physical Data[1]

Property	Methanol ()	Methanol-18O ()	Impact on Research
Molecular Weight	32.04 Da	34.04 Da	+2.004 Da shift detectable by high-res MS.[1]
Boiling Point	64.7 °C	~64.8 °C	Negligible difference; co-distills with solvent. [1]
Density (20°C)	0.791 g/mL	~0.80 g/mL	Slightly higher due to mass; negligible for volumetric dosing.[1]
Dipole Moment	1.70 D	1.70 D	Identical solubility and solvation shell properties.[1]
Chromatographic Retention	Reference	Co-eluting	Critical: Elutes simultaneously with -analytes in HPLC/GC, minimizing ionization variability.

Isotope Effects

While the Kinetic Isotope Effect (KIE) for heavy atoms like oxygen is generally small (secondary KIE), it is crucial in mechanistic studies:

- Vapor Pressure Isotope Effect (VPIE):

has a slightly lower vapor pressure than

, termed the "inverse isotope effect" in some hydrogen-bonded systems, but for practical distillation, they are inseparable.[1]

- Reactivity: In acid-catalyzed esterification, the reaction rate is statistically identical to non-labeled methanol, ensuring no bias in quantitative derivatization.[1]

Synthetic Utility & Mechanistic Probing[1][2]

Methanol-18O is the "gold standard" for determining the source of oxygen in ester formation and hydrolysis reactions.

The Fisher Esterification Mechanism

In acid-catalyzed esterification, the oxygen atom in the resulting ester linkage originates from the alcohol, not the carboxylic acid. Using

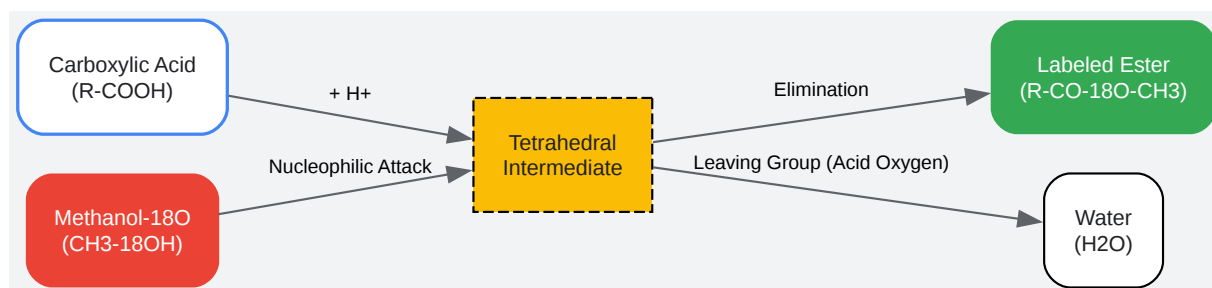
confirms this pathway.[1]

Reaction:

[1]

- Outcome: The label is incorporated into the bridge position of the ester.
- Mechanistic Proof: If the reaction proceeded via an acyl-oxygen cleavage (uncommon), the label would remain in the water, and the ester would be unlabeled.

Visualization: Oxygen Migration Pathway



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Figure 1: Mechanistic pathway showing the retention of the label (Red) from **Methanol-18O** into the ester linkage, while the acid's oxygen is lost as water.

Bioanalytical Applications: Quantitative Metabolomics

In mass spectrometry-based metabolomics, **Methanol-18O** is used to generate stable isotope-labeled internal standards (SIL-IS) or for comparative quantification (e.g., Light vs. Heavy labeling).[1]

Comparative Methyl Esterification

Carboxylic acid metabolites (Fatty acids, Krebs cycle intermediates) are often derivatized to methyl esters to improve volatility for GC-MS or ionization for LC-MS.[1]

- Sample A (Control): Derivatized with normal Methanol ().
- Sample B (Treated): Derivatized with **Methanol-18O** ().
- Analysis: Mix 1:1. The mass spectrum will show pairs of peaks separated by +2.004 Da.

Advantages over Deuterium Labeling () [1]

- **Chromatographic Stability:** Deuterated compounds often show a "deuterium isotope effect" in chromatography, eluting slightly earlier than hydrogenated counterparts.[1]

labeling virtually eliminates this shift, ensuring perfect co-elution and ionization conditions.

- **Bond Stability:** The C-

bond is chemically inert under standard biological conditions, whereas deuterium on heteroatoms (O-D) exchanges instantly, and C-D bonds can sometimes be subject to metabolic exchange.[1]

Experimental Protocol: Acid-Catalyzed Labeling

Objective: Synthesis of

-labeled Methyl Esters from Fatty Acids for GC-MS Quantification.

Reagents Required[1]

- Analyte: Fatty Acid extract (dry).[1]
- Labeling Reagent: **Methanol-18O** (Isotopic purity >95 atom %).[1]
- Catalyst: Acetyl Chloride (generates anhydrous HCl in situ) or Boron Trifluoride etherate ().[1]
- Solvent: Hexane or Heptane (HPLC grade).[1]

Step-by-Step Workflow

- Preparation of Reagent (Fresh):
 - Caution: Perform in a fume hood.
 - Slowly add 50 μ L Acetyl Chloride to 1 mL of cold **Methanol-18O**.
 - Reaction:

[1] This generates anhydrous HCl in **Methanol-18O**. [1]

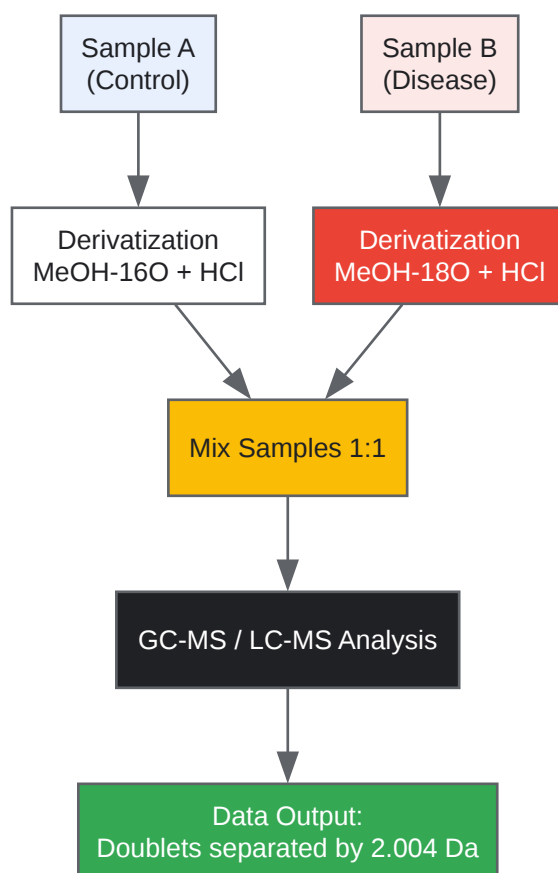
- Derivatization:
 - Add 200 μ L of the HCl/MeOH-18O reagent to the dried fatty acid sample.
 - Cap the vial tightly (Teflon-lined cap).
 - Incubate at 60°C for 1 hour. (Heat drives the equilibrium to the ester).
- Extraction:
 - Cool to room temperature.[1]
 - Add 100 μ L of Water (stops reaction and separates phases).
 - Add 400 μ L of Hexane. Vortex vigorously for 30 seconds.[1]
 - Centrifuge at 3,000 x g for 3 minutes.
- Analysis:
 - Transfer the upper organic layer (Hexane containing) to a GC vial.[1]
 - Inject into GC-MS.[1] Monitor for the molecular ion shift ().

Validation Logic (Self-Check)

- Efficiency Check: If the reaction is incomplete, free fatty acids will cause tailing in GC.[1]
- Isotope Purity Check: Analyze a standard (e.g., Stearic Acid).[1] The ratio of to should reflect the certificate of analysis of your **Methanol-18O**.
 - Note: If you see

, it implies exchange of the carbonyl oxygen, which requires harsher conditions (high heat/strong acid/excess water-18O), confirming the specificity of this protocol for the hydroxyl oxygen.[1]

Workflow Visualization: Comparative Metabolomics



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Figure 2: Differential labeling workflow. Sample B is labeled with 18O, creating a mass offset that allows simultaneous injection and ratio-metric quantification against Sample A.

Handling and Storage

Methanol-18O is a high-value isotope reagent.[1] Proper handling is essential to maintain isotopic enrichment.[1]

- Hygroscopicity: Methanol is hygroscopic.[1] Atmospheric moisture (

) can dilute isotopic purity if the bottle is left open, although it does not directly exchange oxygen without acid catalysis.[1]

- Best Practice: Store under inert gas (Nitrogen/Argon) in a desiccator.
- Septum Use: Use a Sure/Seal™ or similar septum cap.[1] Withdraw liquid using a dry syringe/needle to avoid exposing the bulk liquid to air.
- Storage: Room temperature is acceptable, but cool storage (4°C) minimizes vapor pressure and loss through septum punctures.[1]

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